molecular formula C10H15O4- B1611958 1,1-Cyclohexanedicarboxylic acid 1-ethyl ester CAS No. 54379-17-8

1,1-Cyclohexanedicarboxylic acid 1-ethyl ester

Cat. No. B1611958
CAS RN: 54379-17-8
M. Wt: 199.22 g/mol
InChI Key: KXODEDIOXQDDRS-UHFFFAOYSA-M
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Description

1,1-Cyclohexanedicarboxylic acid 1-ethyl ester is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 . The compound appears as a yellow semisolid .


Synthesis Analysis

The synthesis of 1,1-Cyclohexanedicarboxylic acid 1-ethyl ester can be achieved through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .


Molecular Structure Analysis

The InChI code for 1,1-Cyclohexanedicarboxylic acid 1-ethyl ester is 1S/C10H16O4/c1-2-14-9(13)10(8(11)12)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12) . The InChI key is KXODEDIOXQDDRS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Esters, including 1,1-Cyclohexanedicarboxylic acid 1-ethyl ester, can undergo a variety of reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions, yielding a carboxylic acid and an alcohol . This process is known as saponification when it occurs in basic solution .


Physical And Chemical Properties Analysis

1,1-Cyclohexanedicarboxylic acid 1-ethyl ester is a yellow semisolid . It has a molecular weight of 200.23 . The compound should be stored at room temperature .

Scientific Research Applications

Environmental Studies

Research on related compounds such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) indicates its use as a plasticizer to replace phthalates, with studies focusing on its environmental exposure levels in U.S. adults from 2000-2012. The detection of DINCH metabolites in urine suggests these can serve as biomarkers for exposure assessment, even at environmental exposure levels (Silva et al., 2013).

Polymer Science

In the field of polymer science, the synthesis and ring-opening polymerization of functional cyclic esters have been explored. New cyclic esters containing protected functional groups were synthesized, showing the potential of such compounds in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000). Additionally, the synthesis and application of an alternative plasticizer, Di(2‐Ethylhexyl)‐1,2‐cyclohexane dicarboxylate, demonstrate similar performance with traditional phthalates, highlighting their environmentally friendly and non-toxic nature (Ou et al., 2014).

Synthetic Chemistry

In synthetic chemistry, the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton demonstrates the versatility of cyclohexanedicarboxylic acid derivatives in creating complex molecular structures, which are crucial in pharmaceutical synthesis (Cong & Yao, 2006). The optical rotatory properties and conformations of esters and polyesters of trans-1,2-cyclohexanedicarboxylic acid also reveal the significance of stereochemistry in designing materials with specific optical properties (Overberger et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements: H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

properties

IUPAC Name

1-ethoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-9(13)10(8(11)12)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXODEDIOXQDDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclohexanedicarboxylic acid 1-ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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